molecular formula C22H22N2O3 B5225184 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone

2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone

Cat. No. B5225184
M. Wt: 362.4 g/mol
InChI Key: PXSHZLYHIMYQTE-UHFFFAOYSA-N
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Description

2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. The compound is also known as ER-β ligand and has been extensively studied for its action on estrogen receptor beta (ER-β).

Mechanism of Action

The mechanism of action of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone involves its interaction with ER-β. The compound binds to the ligand-binding domain of ER-β and induces a conformational change that leads to the recruitment of coactivator proteins and subsequent transcriptional activation of target genes. The compound can also act as an antagonist and inhibit the transcriptional activity of ER-β.
Biochemical and physiological effects:
The compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in vitro. It has also been shown to increase bone mineral density and prevent bone loss in animal models of osteoporosis. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It has a high affinity for ER-β and can be used as a tool compound to study the role of ER-β in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the compound has some limitations for lab experiments. It has low solubility in aqueous solutions and can be difficult to dissolve in some solvents. The compound also has a relatively short half-life and can degrade quickly in biological systems.

Future Directions

There are several future directions for research on 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone. One direction is to study the compound's potential use in the treatment of breast cancer and other estrogen-related disorders. Another direction is to study the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone involves a multi-step process. The starting material for the synthesis is 2-bromoethyl phenyl ether, which is reacted with 1H-indole-3-carboxaldehyde to form 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product.

Scientific Research Applications

The compound has been extensively studied for its potential pharmacological applications. It has been shown to have a high affinity for ER-β and can act as an agonist or antagonist depending on the context. ER-β is a nuclear receptor that is expressed in various tissues and is involved in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis. The compound has been studied for its potential use in the treatment of breast cancer, osteoporosis, and other estrogen-related disorders.

properties

IUPAC Name

1-[1-(2-phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(26)23-12-6-7-13-23)19-16-24(20-11-5-4-10-18(19)20)14-15-27-17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSHZLYHIMYQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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